molecular formula C22H27N3O3S B12402646 Kif18A-IN-4

Kif18A-IN-4

货号: B12402646
分子量: 413.5 g/mol
InChI 键: PGNDBHSSJBNDJL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Kif18A-IN-4 是驱动蛋白家族成员 18A (KIF18A) 的中等效力抑制剂,KIF18A 是一种参与有丝分裂期间染色体凝集和排列的运动蛋白。 该化合物已显示出有望选择性地靶向染色体不稳定性 (CIN) 较高的癌细胞,使其成为某些类型癌症的潜在治疗剂 .

准备方法

合成路线和反应条件

Kif18A-IN-4 的合成涉及高通量筛选以鉴定 ATP 非竞争性命中,然后针对效力、选择性和药代动力学特性进行优化 . 具体的合成路线和反应条件是专有的,不会公开详细披露。

工业生产方法

目前文献中没有明确详细介绍 this compound 的工业生产方法。 该化合物的开发涉及对临床前物种的口服生物利用度和安全性进行严格优化 .

科学研究应用

Kif18A-IN-4 在科学研究中具有重要应用,特别是在癌症生物学领域。它用于研究 KIF18A 在有丝分裂期间染色体凝集和排列中的作用。 该化合物已显示出对各种癌细胞系的增殖具有抑制作用,包括高级别浆液性卵巢癌以及乳腺癌和肺癌的亚型 . 它对 KIF18A 的选择性抑制使其成为探索靶向癌细胞染色体不稳定性的治疗策略的宝贵工具 .

生物活性

Kif18A-IN-4 is a small molecule inhibitor targeting the mitotic kinesin KIF18A, which plays a critical role in the proliferation of cancer cells exhibiting chromosome instability (CIN). This article delves into the biological activity of this compound, highlighting its mechanisms, effects on cancer cell proliferation, and potential therapeutic applications.

Overview of KIF18A and Its Role in Cancer

KIF18A is a member of the kinesin family of motor proteins, essential for the proper segregation of chromosomes during cell division. It is particularly important in cells with CIN, a condition characterized by an abnormal number of chromosomes, which is frequently observed in various aggressive cancers. Targeting KIF18A presents a promising therapeutic strategy due to its selective necessity for the survival and proliferation of CIN cells .

This compound primarily interacts with the alpha-4 helix region of KIF18A. This region is crucial for microtubule binding and nucleotide gating, facilitating KIF18A's movement towards the plus ends of microtubules. The phosphorylation state of serine 284 (S284) within this helix significantly influences KIF18A's functionality. Mutations at S284 can lead to a loss of function and altered localization within the spindle apparatus, which are critical for mitotic progression .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the ATPase activity of KIF18A, leading to reduced proliferation rates in CIN-positive cancer cell lines. The half-maximal inhibitory concentration (IC50) values for related compounds have been reported as follows:

CompoundIC50 (nM)
This compound8.2
Sovilnesib41.3

These results indicate that this compound is a potent inhibitor compared to other known inhibitors .

Cell Proliferation Assays

Cell proliferation assays conducted on triple-negative breast cancer and colorectal cancer cell lines showed that both siRNA-mediated knockdown of KIF18A and treatment with this compound resulted in significant reductions in cell growth. Notably, these treatments led to increased mitotic indices and the formation of multipolar spindles, indicating disrupted mitosis .

Case Studies

Case Study 1: Triple-Negative Breast Cancer

In a xenograft model using triple-negative breast cancer cells, treatment with this compound resulted in substantial tumor regression without significant toxicity or weight loss in the subjects. This suggests that selective inhibition of KIF18A can effectively target tumor growth while sparing normal tissues .

Case Study 2: Colorectal Cancer

Similar findings were observed in colorectal cancer models where this compound treatment led to increased spindle length and chromosome alignment defects, further confirming its role as an effective anti-cancer agent against CIN tumors .

属性

分子式

C22H27N3O3S

分子量

413.5 g/mol

IUPAC 名称

N-(3-cyclopentylsulfonylphenyl)-2-piperidin-1-ylpyridine-3-carboxamide

InChI

InChI=1S/C22H27N3O3S/c26-22(20-12-7-13-23-21(20)25-14-4-1-5-15-25)24-17-8-6-11-19(16-17)29(27,28)18-9-2-3-10-18/h6-8,11-13,16,18H,1-5,9-10,14-15H2,(H,24,26)

InChI 键

PGNDBHSSJBNDJL-UHFFFAOYSA-N

规范 SMILES

C1CCN(CC1)C2=C(C=CC=N2)C(=O)NC3=CC(=CC=C3)S(=O)(=O)C4CCCC4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。